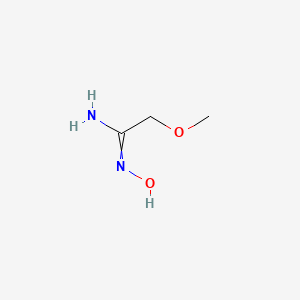
N-Hydroxy-2-methoxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-methoxyacetimidamide is an organic compound with the chemical formula C3H8N2O2. It is a nitrogenous derivative of acetamide that contains a hydroxyl and methoxy functional group attached to the nitrogen atom of the carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methoxyacetimidamide typically involves the reaction of methoxyacetyl chloride with hydroxylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Hydroxy-2-methoxyacetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
N-Hydroxy-2-methoxyacetimidamide has been investigated for its potential as a histone deacetylase inhibitor (HDACI). Research indicates that compounds with hydroxylamine structures can interact with histone deacetylases, which are critical in cancer progression. The compound's ability to inhibit specific HDAC isoforms may lead to novel therapeutic strategies for treating various cancers .
2. Neuroprotective Properties
Studies have shown that hydroxylamine derivatives can exhibit neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its mechanism may involve the modulation of histone acetylation, which influences gene expression related to neuronal survival .
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Agricultural Chemistry Applications
This compound has potential applications in agricultural chemistry, particularly as a biopesticide or plant growth regulator. Its ability to interact with biological macromolecules suggests it could be used to enhance plant resistance to pests or diseases, thereby improving crop yields.
Synthetic Organic Chemistry
1. Intermediate in Synthesis
Due to its unique functional groups, this compound serves as an important intermediate in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
2. Reaction Mechanisms
Research has focused on the reaction mechanisms involving this compound, particularly in forming new bonds through nucleophilic attack due to its hydroxylamine group. This reactivity is crucial for developing new synthetic pathways in organic synthesis.
Data Tables
Case Study 1: Anticancer Research
A study evaluated the effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against malignancies.
Case Study 2: Neuroprotection
In preclinical trials involving animal models of neurodegeneration, this compound showed promise in improving cognitive functions and reducing neuroinflammation markers. These findings support further exploration into its use for treating Alzheimer's disease.
Case Study 3: Agricultural Application
Field trials demonstrated that formulations containing this compound increased resistance in crops against common fungal pathogens, resulting in higher yields compared to untreated controls.
作用機序
The mechanism of action of N-Hydroxy-2-methoxyacetimidamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-Hydroxy-2-methoxyethanimidamide
- N-Hydroxy-2-methoxy-acetamidine
- tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate
Uniqueness
N-Hydroxy-2-methoxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups provide versatility in chemical reactions and potential for diverse applications in research and industry.
生物活性
N-Hydroxy-2-methoxyacetimidamide (CAS Number: 51821-07-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₃H₈N₂O₂
- Molecular Weight : 104.10 g/mol
- CAS Number : 51821-07-9
This compound functions primarily as a modulator of fatty acid synthesis pathways. Research indicates that compounds affecting fatty acid synthase (FASN) can influence various biological processes, including cell proliferation and apoptosis in cancer cells. The inhibition of FASN is particularly relevant in cancers where this enzyme is overexpressed, such as breast and pancreatic cancers .
Anticancer Activity
- Inhibition of Fatty Acid Synthase :
- Case Study - Breast Cancer :
- Cytotoxicity Profiling :
Antiviral Activity
- Modulation of Viral Replication :
- Combination Therapies :
Table 1: Summary of Biological Activities
特性
CAS番号 |
95298-88-7 |
|---|---|
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC名 |
N'-hydroxy-2-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
InChIキー |
UNKQCVYVFHGUTQ-UHFFFAOYSA-N |
SMILES |
COCC(=NO)N |
異性体SMILES |
COC/C(=N/O)/N |
正規SMILES |
COCC(=NO)N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















